molecular formula C21H25ClN4 B11056861 N-(4-chlorobenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine

N-(4-chlorobenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine

Cat. No.: B11056861
M. Wt: 368.9 g/mol
InChI Key: AZMNNWDZOZPJMS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core, a piperidine ring, and a chlorobenzyl group. Benzimidazole derivatives are known for their diverse biological activities, making them valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperidine ring: The benzimidazole intermediate is then reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the chlorobenzyl group: Finally, the piperidine-substituted benzimidazole is alkylated with 4-chlorobenzyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorobenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine
  • N-(4-bromobenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine
  • N-(3,4-dichlorobenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine

Uniqueness

N-(4-chlorobenzyl)-1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-amine is unique due to the presence of the 4-chlorobenzyl group, which can influence its biological activity and chemical reactivity. This structural feature may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved pharmacokinetic profiles.

Properties

Molecular Formula

C21H25ClN4

Molecular Weight

368.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-amine

InChI

InChI=1S/C21H25ClN4/c1-25-20-10-9-18(23-14-16-5-7-17(22)8-6-16)13-19(20)24-21(25)15-26-11-3-2-4-12-26/h5-10,13,23H,2-4,11-12,14-15H2,1H3

InChI Key

AZMNNWDZOZPJMS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NCC3=CC=C(C=C3)Cl)N=C1CN4CCCCC4

Origin of Product

United States

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